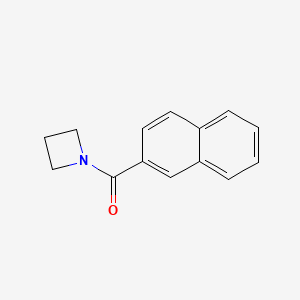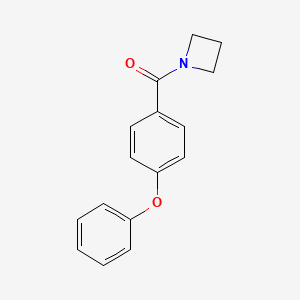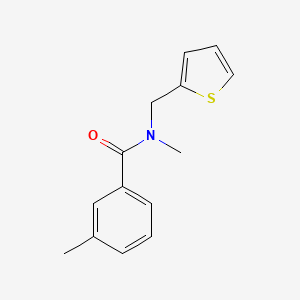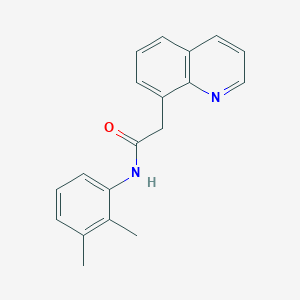
N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide, commonly known as DMQA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMQA belongs to the class of quinoline derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of DMQA is not fully understood. However, studies have suggested that DMQA exerts its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
DMQA has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, DMQA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These properties make DMQA a potential therapeutic agent for the treatment of various diseases associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMQA exhibits high stability and solubility, making it an ideal candidate for in vitro and in vivo studies. However, the limited availability of DMQA and its high cost may pose as a limitation for some research studies.
Zukünftige Richtungen
1. Further studies are needed to elucidate the exact mechanism of action of DMQA in cancer and neurodegenerative diseases.
2. The development of novel DMQA derivatives with improved therapeutic properties.
3. Clinical trials to evaluate the safety and efficacy of DMQA in the treatment of cancer and neurodegenerative diseases.
4. Studies to investigate the potential use of DMQA in combination with other therapeutic agents for enhanced efficacy.
5. The investigation of DMQA as a potential therapeutic agent for other diseases associated with oxidative stress and inflammation.
Synthesemethoden
The synthesis of DMQA involves the reaction of 2-acetylquinoline with 2,3-dimethylaniline in the presence of a catalyst. The resulting product is purified through recrystallization to obtain DMQA in its pure form.
Wissenschaftliche Forschungsanwendungen
DMQA has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that DMQA exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMQA has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-6-3-10-17(14(13)2)21-18(22)12-16-8-4-7-15-9-5-11-20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKIWSXAOJHYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)
![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)
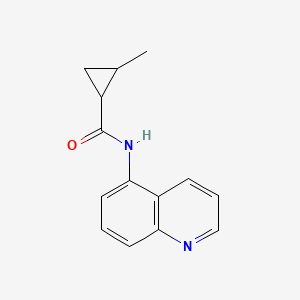
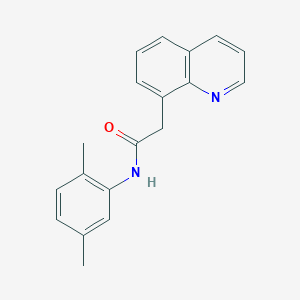
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
